molecular formula C14H23P B1619765 Phosphine, dibutylphenyl- CAS No. 6372-44-7

Phosphine, dibutylphenyl-

Cat. No.: B1619765
CAS No.: 6372-44-7
M. Wt: 222.31 g/mol
InChI Key: ORICWOYODJGJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, dibutylphenyl- is an organophosphorus compound with the molecular formula C14H23P. It is a tertiary phosphine, characterized by the presence of two butyl groups and one phenyl group attached to a phosphorus atom. This compound is known for its applications in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphine, dibutylphenyl- can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general reaction involves the interaction of chlorophosphines with organomagnesium compounds to form the desired phosphine. For example, the reaction of chlorodibutylphosphine with phenylmagnesium bromide yields phosphine, dibutylphenyl- under anhydrous conditions .

Industrial Production Methods: Industrial production of phosphine, dibutylphenyl- typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: Phosphine, dibutylphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which phosphine, dibutylphenyl- exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom donates electron density to the metal center, stabilizing the complex and facilitating the catalytic cycle .

Comparison with Similar Compounds

    Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.

    Diphenylphosphine: Contains two phenyl groups and one hydrogen atom.

    Tributylphosphine: Contains three butyl groups.

Uniqueness: Phosphine, dibutylphenyl- is unique due to its specific combination of butyl and phenyl groups, which provides a balance of steric and electronic properties. This makes it particularly effective in forming stable metal complexes and facilitating catalytic reactions .

Properties

IUPAC Name

dibutyl(phenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23P/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORICWOYODJGJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(CCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213145
Record name Phosphine, dibutylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6372-44-7
Record name Dibutylphenylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6372-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, dibutylphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, dibutylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phosphine, dibutylphenyl-
Reactant of Route 2
Reactant of Route 2
Phosphine, dibutylphenyl-
Reactant of Route 3
Reactant of Route 3
Phosphine, dibutylphenyl-
Reactant of Route 4
Phosphine, dibutylphenyl-
Reactant of Route 5
Phosphine, dibutylphenyl-
Reactant of Route 6
Phosphine, dibutylphenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.